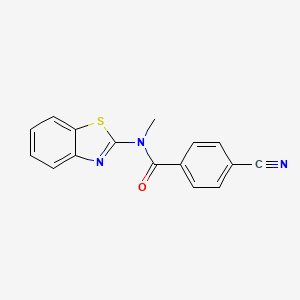
N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. Another proposed mechanism is that this compound may inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, this compound has also been shown to have antioxidant effects and to inhibit the activity of several enzymes, including tyrosine kinase and phosphodiesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide. One area of research is to further elucidate the mechanism of action of this compound, which may provide insights into its potential applications in different areas of scientific research. Another area of research is to explore the use of this compound in combination with other compounds for cancer treatment, which may enhance its anti-tumor activity and reduce its cytotoxic effects. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and human clinical trials, which may pave the way for its eventual use as a therapeutic agent.
Synthesis Methods
N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide can be synthesized using a multi-step reaction process involving the condensation of 2-aminobenzothiazole with 4-cyanobenzoyl chloride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain a pure form of this compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-tumor properties, this compound has also been studied for its anti-inflammatory and anti-viral effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-cyano-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c1-19(15(20)12-8-6-11(10-17)7-9-12)16-18-13-4-2-3-5-14(13)21-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOAZPGRQRMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)



![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

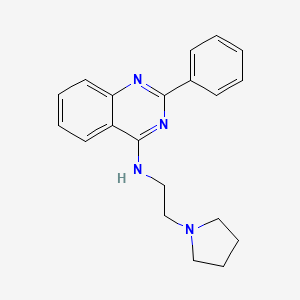
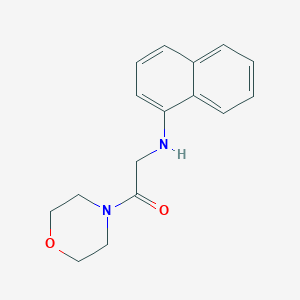
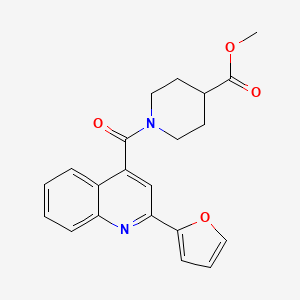
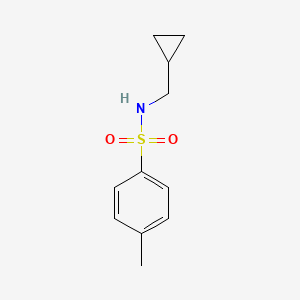
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)